Methyl 4-{[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]carbamoyl}benzoate
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Overview
Description
METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the furan ring: This can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of the bromine atom: Bromination of the furan ring is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the oxadiazole ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives, often in the presence of dehydrating agents.
Coupling reactions: The final steps involve coupling the furan and oxadiazole rings with the benzoate ester through amide bond formation, using reagents like carbodiimides or other coupling agents.
Chemical Reactions Analysis
METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and antiviral activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is investigated for its potential use in organic electronics and as a building block for functional materials.
Pharmaceutical Development: The compound is a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE involves its interaction with specific molecular targets. The furan and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE can be compared with other furan and oxadiazole derivatives:
Methyl 4-(5-bromofuran-2-yl)benzoate: Similar in structure but lacks the oxadiazole ring, which may result in different biological activities.
2-(5-bromofuran-2-yl)-1,3,4-oxadiazole: Contains the furan and oxadiazole rings but lacks the benzoate ester, affecting its solubility and reactivity.
Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate: A related compound with a thiazole ring instead of the oxadiazole ring, which may alter its pharmacological profile.
These comparisons highlight the unique structural features and potential advantages of METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE in various applications.
Properties
Molecular Formula |
C18H15BrN4O6 |
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Molecular Weight |
463.2 g/mol |
IUPAC Name |
methyl 4-[2-[[3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carbonyl]amino]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C18H15BrN4O6/c1-27-18(26)11-4-2-10(3-5-11)15(24)20-8-9-21-16(25)17-22-14(23-29-17)12-6-7-13(19)28-12/h2-7H,8-9H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
PTACRCGNRKSDAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br |
Origin of Product |
United States |
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